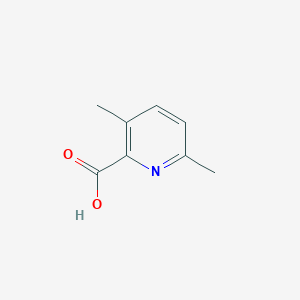

3,6-Dimethylpicolinic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-6(2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPLAIQJEYPASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527989 | |

| Record name | 3,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-46-6 | |

| Record name | 3,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dimethylpicolinic Acid and Analogues

Classical and Modern Synthetic Routes to Picolinic Acid Core Structures

The synthesis of the picolinic acid scaffold, characterized by a pyridine (B92270) ring with a carboxylic acid group at the 2-position, can be achieved through various established methods. One of the most common industrial approaches is the ammoxidation of 2-methylpyridine (α-picoline). This process involves the vapor-phase reaction of α-picoline with ammonia and air at elevated temperatures over a heterogeneous catalyst, typically a vanadium oxide/titanium oxide system, to produce 2-cyanopyridine (picolinonitrile). The resulting nitrile is then subjected to hydrolysis to yield picolinic acid.

Another classical laboratory-scale method involves the oxidation of 2-picoline using strong oxidizing agents such as potassium permanganate (KMnO4). This reaction directly converts the methyl group to a carboxylic acid.

Modern synthetic approaches offer alternative routes to substituted picolinic acids. These can include cross-coupling reactions to introduce substituents onto a pre-formed pyridine ring, or cycloaddition reactions to construct the pyridine ring with the desired substitution pattern. For instance, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to introduce alkyl or aryl groups at specific positions of a halogenated picolinic acid derivative.

Specific Synthetic Pathways for 3,6-Dimethylpicolinic Acid

A plausible and direct synthetic route to this compound is the oxidation of 2,5-lutidine (2,5-dimethylpyridine). In this pathway, the methyl group at the 2-position is selectively oxidized to a carboxylic acid group, while the methyl group at the 5-position remains intact. This transformation typically requires a strong oxidizing agent under controlled conditions to avoid over-oxidation or side reactions.

Another viable pathway involves the synthesis of 5,6-dimethylpicolinonitrile as a key intermediate, followed by its hydrolysis to the desired carboxylic acid. This two-step approach allows for potentially milder reaction conditions for the final hydrolysis step compared to the direct oxidation of the lutidine.

Precursor Identification and Derivatization Strategies for this compound Synthesis

The primary precursor for the direct synthesis of this compound is 2,5-lutidine . This commercially available starting material possesses the required dimethyl-substituted pyridine core. The key derivatization strategy is the selective oxidation of the C2-methyl group.

For the nitrile-intermediate pathway, the precursor is also 2,5-lutidine . The derivatization strategy here involves the introduction of a cyano group at the 2-position, which is then converted to the carboxylic acid.

Reaction Mechanisms and Conditions for this compound Formation

Direct Oxidation of 2,5-Lutidine: The oxidation of the methyl group of 2,5-lutidine to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) in an aqueous solution. The reaction mechanism involves the attack of the permanganate ion on the methyl group, leading to a series of oxidation steps that ultimately form the carboxylate salt. Acidification of the reaction mixture then yields the final product, this compound. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

Hydrolysis of 5,6-Dimethylpicolinonitrile: The formation of this compound from 5,6-dimethylpicolinonitrile is achieved through hydrolysis of the nitrile group. This can be accomplished under either acidic or basic conditions.

Acidic Hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid.

Basic Hydrolysis: The nitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to form the amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification of the reaction mixture then liberates the free carboxylic acid.

| Reaction Pathway | Reagents and Conditions |

| Direct Oxidation | 2,5-Lutidine, Potassium Permanganate (KMnO₄), Water, Heat; followed by acidification. |

| Nitrile Hydrolysis (Acidic) | 5,6-Dimethylpicolinonitrile, Aqueous Acid (e.g., H₂SO₄, HCl), Heat. |

| Nitrile Hydrolysis (Basic) | 5,6-Dimethylpicolinonitrile, Aqueous Base (e.g., NaOH, KOH), Heat; followed by acidification. |

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, the purification and isolation of this compound are crucial to obtain a product of high purity. The typical workup procedure involves several steps.

After the reaction is complete, the reaction mixture is often cooled, and any solid byproducts, such as manganese dioxide from permanganate oxidation, are removed by filtration. If the reaction is performed under basic conditions, the solution is then acidified to precipitate the carboxylic acid. The crude solid product is collected by filtration and washed with cold water to remove any residual salts or impurities.

Further purification can be achieved by recrystallization . A suitable solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor. Common solvents for the recrystallization of organic acids include water, ethanol, or mixtures thereof.

The purity of the final product can be assessed using various analytical techniques such as melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Synthesis of Key Intermediates and Precursors for this compound

Synthesis of 5,6-Dimethylpicolinonitrile as a Precursor

The synthesis of 5,6-dimethylpicolinonitrile can be achieved through the ammoxidation of 2,5-lutidine . This gas-phase catalytic reaction is a highly efficient industrial method for converting methyl-substituted pyridines into their corresponding nitriles.

The process involves passing a gaseous mixture of 2,5-lutidine, ammonia (NH₃), and an oxygen-containing gas (typically air) over a solid catalyst at elevated temperatures. The catalyst is often a mixed metal oxide, with vanadium and titanium oxides being common components. The reaction proceeds through a complex mechanism involving the oxidative dehydrogenation of the methyl group at the 2-position and subsequent reaction with ammonia to form the nitrile.

| Reactants | Catalyst | Temperature Range | Product |

| 2,5-Lutidine, Ammonia, Oxygen | Mixed Metal Oxides (e.g., V₂O₅/TiO₂) | 300-500 °C | 5,6-Dimethylpicolinonitrile |

The resulting 5,6-dimethylpicolinonitrile can then be isolated and purified before being used in the subsequent hydrolysis step to produce this compound.

Strategies for Methylation at the 3 and 6 Positions of the Pyridine Ring

The synthesis of this compound relies on the effective introduction of methyl groups at the C-3 (meta) and C-6 (alpha) positions of the pyridine ring. Due to the electronic nature of the pyridine ring, direct functionalization can be challenging, and regioselectivity is a key consideration. Various strategies have been developed to achieve methylation at these specific positions, often involving catalytic C-H bond activation or the functionalization of pre-substituted pyridine precursors.

Direct methylation of the pyridine ring is a fundamentally important process in pharmaceutical and materials chemistry. nih.gov The C-6 position, being alpha to the nitrogen atom, is electronically susceptible to certain types of substitution. One established method involves reacting a pyridine compound with a methylating agent capable of producing methyl radicals. For instance, using a catalyst system of nickel and nickel oxide, pyridine compounds can be selectively methylated at the alpha-position. google.com This process typically involves high temperatures and can utilize reagents like methanol as the source of the methyl group. google.comnih.gov A convenient laboratory-scale procedure for mono-α-methylation uses a Raney nickel catalyst at ambient pressure, though it requires high temperatures and long reaction times. researchgate.net

Methylation at the C-3 (meta) position is often more complex than at the electron-deficient C-2/C-6 or C-4 positions. researchgate.net Traditional methods often yield mixtures of isomers. nih.govresearchgate.net Modern approaches have focused on transition-metal-catalyzed C-H activation, which allows for greater regiocontrol. A notable strategy involves the temporary dearomatization of the pyridine ring to alter its reactivity. nih.gov For example, a rhodium-catalyzed reaction can activate electron-poor pyridines by reduction, making them nucleophilic enough to react with formaldehyde, a methyl group precursor, to achieve methylation at the C-3 and C-5 positions. nih.gov This oscillating reactivity pattern, shifting the pyridine from an electrophilic to a nucleophilic state, enables the formation of C-C bonds at otherwise less reactive positions. nih.gov

These distinct strategies for alpha and meta-position methylation highlight the tailored approaches required for the synthesis of polysubstituted pyridines like this compound. The choice of methodology depends on the desired regioselectivity and the compatibility of the reaction conditions with other functional groups on the pyridine scaffold.

Derivatization Strategies from this compound

The carboxylic acid moiety of this compound is a versatile functional group that serves as a key handle for a wide range of synthetic transformations. These derivatizations allow for the creation of diverse molecular structures, including esters, amides, and other functional groups, which are pivotal for various applications.

Esterification Reactions of this compound (e.g., Methyl 3,6-dimethylpicolinate)

Esterification is a fundamental transformation of this compound, converting the carboxylic acid into an ester. The most common method for this is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol (such as methanol to produce the methyl ester) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄). youtube.comyoutube.com

The mechanism proceeds through several equilibrium steps. masterorganicchemistry.com First, the acid catalyst protonates the carbonyl oxygen of the picolinic acid, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. khanacademy.org Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com To drive the equilibrium toward the product, the reaction is often conducted using a large excess of the alcohol or by removing the water as it is formed. youtube.com

This process is widely used for its cost-effectiveness, especially on a large scale. masterorganicchemistry.com The resulting product, Methyl 3,6-dimethylpicolinate, is a valuable synthetic intermediate. bldpharm.com

Table 1: Key Features of Fischer Esterification

| Feature | Description | Reference |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | youtube.com |

| Catalyst | Strong Acid (e.g., H₂SO₄) | youtube.com |

| Key Step | Nucleophilic attack by alcohol on the protonated carbonyl group | khanacademy.org |

| Byproduct | Water | youtube.com |

| Equilibrium Control | Use of excess alcohol or removal of water | youtube.com |

Amide Formation from this compound (e.g., N-(heptan-4-yl)-3,6-dimethylpicolinamide)

Amide synthesis from this compound is another crucial derivatization, enabling the linkage of the picolinic acid scaffold to various amine-containing molecules. While direct reaction between a carboxylic acid and an amine is possible, it typically requires harsh heating conditions. khanacademy.orglibretexts.org A more efficient and widely practiced method involves the activation of the carboxylic acid. researchgate.net

A common strategy is the conversion of this compound into a more reactive acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂). researchgate.netlibretexts.orgnih.gov The resulting 3,6-dimethylpicolinoyl chloride is a highly electrophilic intermediate that readily reacts with a primary or secondary amine, such as heptan-4-amine, to form the corresponding amide. khanacademy.orgresearchgate.net This two-step process is generally high-yielding and proceeds under milder conditions than direct condensation. nih.gov

The reaction between the acyl chloride and the amine is a nucleophilic acyl substitution. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and after deprotonation of the nitrogen, the stable amide bond is formed. khanacademy.org

Table 2: General Steps for Amide Formation via Acyl Chloride

| Step | Reagent | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Activation | Thionyl Chloride (SOCl₂) | 3,6-Dimethylpicolinoyl chloride | researchgate.netnih.gov |

| 2. Coupling | Amine (e.g., Heptan-4-amine) | N-(heptan-4-yl)-3,6-dimethylpicolinamide | khanacademy.org |

Advanced Synthetic Transformations of the Carboxylic Acid Moiety

Beyond ester and amide formation, the carboxylic acid group of this compound can undergo more advanced transformations to access a wider array of functional groups. These reactions expand the synthetic utility of the molecule.

One important transformation is the reduction of the carboxylic acid . Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid directly to the corresponding primary alcohol, yielding (3,6-dimethylpyridin-2-yl)methanol. This transformation is fundamental for introducing a hydroxymethyl group.

Alternatively, the carboxylic acid can serve as a precursor to a nitrile. This can be achieved by first converting it to a primary amide, as described previously. The subsequent dehydration of the primary amide using a reagent like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) yields the corresponding nitrile, 2-cyano-3,6-dimethylpyridine. libretexts.org

Furthermore, the carboxylic acid can be converted into an acyl azide . This intermediate is key for rearrangement reactions such as the Curtius rearrangement . Upon heating, the acyl azide rearranges with the loss of nitrogen gas (N₂) to form an isocyanate. The isocyanate can then be trapped with water to yield an amine (2-amino-3,6-dimethylpyridine) or with an alcohol to form a carbamate. This provides a synthetic route to introduce a nitrogen substituent at the C-2 position in place of the original carboxyl group.

These advanced transformations significantly broaden the scope of derivatives that can be synthesized from this compound, allowing for its incorporation into more complex molecular architectures.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3,6-dimethylpicolinate |

| N-(heptan-4-yl)-3,6-dimethylpicolinamide |

| Pyridine |

| Methanol |

| Sulfuric acid |

| Heptan-4-amine |

| Thionyl chloride |

| 3,6-Dimethylpicolinoyl chloride |

| Lithium aluminum hydride |

| (3,6-Dimethylpyridin-2-yl)methanol |

| Phosphorus pentoxide |

| 2-Cyano-3,6-dimethylpyridine |

Coordination Chemistry and Metal Chelation Research Involving Picolinic Acid Derivatives

Theoretical Frameworks for Metal-Ligand Interactions with Picolinic Acid Structures

The formation of coordination compounds between metal ions and ligands like picolinic acid derivatives is governed by fundamental chemical principles. These theoretical frameworks provide a basis for understanding the stability and structure of the resulting metal complexes.

At its core, the interaction between a metal ion and a ligand is a Lewis acid-base reaction. libretexts.orgpurdue.edulumenlearning.com A Lewis acid is a chemical species that can accept an electron pair, while a Lewis base is a species that can donate an electron pair. lumenlearning.comwikipedia.org In the context of picolinic acid derivatives, the metal ion acts as a Lewis acid, accepting electron pairs from the ligand, which functions as a Lewis base. github.ioallen.in The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxyl group in picolinic acid derivatives are the primary donor sites, each possessing a lone pair of electrons available for donation. sjctni.eduresearchgate.net This donation results in the formation of a coordinate covalent bond, a type of bond where one atom provides both electrons. libretexts.orgpurdue.edulumenlearning.com The resulting product is known as a coordination complex or, if it carries a net charge, a complex ion. purdue.eduwou.edu

The formation of these complexes can be represented by the following general reaction: Mⁿ⁺ (Lewis acid) + L (Lewis base) ⇌ [ML]ⁿ⁺ (Coordination complex)

Where Mⁿ⁺ is a metal ion and L is the ligand.

Valence Bond Theory (VBT), developed in part by Linus Pauling, describes the formation of coordination complexes in terms of hybridization of the metal's atomic orbitals. allen.inlibretexts.orgyoutube.com According to VBT, the central metal atom or ion provides a number of empty orbitals equal to its coordination number for the formation of coordinate bonds with the ligand orbitals. youtube.com These metal orbitals (s, p, and d) hybridize to form a set of equivalent hybrid orbitals with a specific geometry (e.g., octahedral, tetrahedral, square planar). github.ioyoutube.com The filled orbitals of the ligand, containing lone pairs of electrons, then overlap with these empty hybrid orbitals of the metal to form strong coordinate covalent bonds. youtube.com

Ligand Field Theory (LFT), an extension of crystal field theory, provides a more sophisticated model for understanding the electronic structure and properties of coordination complexes. purdue.edu LFT considers the effect of the ligand's electrons on the energies of the d-orbitals of the central metal ion. github.io In an isolated metal ion, the five d-orbitals are degenerate (have the same energy). However, when ligands approach the metal ion to form a complex, the electrostatic field created by the ligands removes this degeneracy. github.io The d-orbitals are split into different energy levels, and the magnitude of this splitting (Δ) depends on the nature of the ligand and the metal ion. libretexts.org This splitting of the d-orbitals is crucial for explaining the spectroscopic and magnetic properties of transition metal complexes. github.iopurdue.edu

Picolinic Acid Derivatives as Polydentate Ligands

Picolinic acid and its derivatives are classified as polydentate ligands, meaning they can bind to a central metal ion through more than one donor atom. researchgate.net This ability to form multiple bonds with a single metal ion is a key feature of their coordination chemistry.

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. Picolinic acid and its derivatives, including 3,6-Dimethylpicolinic acid, are typically bidentate ligands. sjctni.edunih.gov They coordinate to a metal ion through both the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group. researchgate.netnih.gov This dual coordination results in the formation of a stable, five-membered ring structure known as a chelate ring. researchgate.netnih.gov The formation of one or more chelate rings in a complex significantly enhances its stability compared to complexes formed with monodentate ligands (ligands that bind through only one donor atom). This increased stability is known as the chelate effect.

The structure of a typical metal complex with a picolinate (B1231196) ligand, showing the five-membered chelate ring, can be visualized as follows:

(General representation of a metal (M) chelated by a picolinate ligand)

The presence of substituents on the pyridine ring of picolinic acid can influence its chelation properties. Methyl groups, as in this compound, are electron-donating groups. nih.gov This electron-donating nature can increase the electron density on the pyridine nitrogen atom, potentially enhancing its basicity and its ability to coordinate with a metal ion. redalyc.org

However, the position of the substituent is also critical. A methyl group at the 6-position, adjacent to the nitrogen atom, can introduce steric hindrance. This steric bulk can affect the geometry of the resulting complex and may, in some cases, weaken the metal-ligand bond or influence the coordination number of the metal ion. sci-hub.box For example, studies on 6-methylpicolinic acid have shown the formation of various rhodium(III) and copper(II) complexes with diverse structures, indicating the influence of the methyl group on the coordination environment. sci-hub.box The interplay between the electronic effects (increased basicity) and steric effects (hindrance) of the methyl groups in this compound will ultimately determine the stability and structure of its metal complexes.

Empirical Studies of Metal Ion Complexation by Picolinic Acid Derivatives

Numerous empirical studies have been conducted to investigate the complexation of picolinic acid and its derivatives with various metal ions. These studies provide valuable data on the stability and stoichiometry of the resulting complexes.

Potentiometry is a common technique used to determine the acid dissociation constants of the ligands and the formation constants of the metal complexes. scielo.org.pescielo.org.pe For instance, a study on the complexation of picolinic acid and two of its derivatives with Ni²⁺, Zn²⁺, and Cd²⁺ in a dioxane/water mixture determined the stability order of the complexes to be Ni²⁺ > Zn²⁺ > Cd²⁺. scielo.org.pescielo.org.pe

Spectroscopic methods, such as FT-IR and UV-Visible spectroscopy, are employed to characterize the metal complexes and confirm the coordination of the ligand to the metal ion. sjctni.eduorientjchem.org In the FT-IR spectra of picolinic acid complexes, a shift in the stretching frequencies of the C=O and C=N bonds to lower frequencies is indicative of coordination through the carboxylate oxygen and the pyridine nitrogen. sjctni.edu Electronic spectra can provide information about the geometry of the complexes. sjctni.edu

X-ray crystallography provides definitive structural information, including bond lengths and angles within the metal complex. For example, the crystal structure of a gallium(III) complex with picolinic acid, [Ga(Pic)₃]·H₂O, revealed a distorted octahedral geometry with the metal ion bound to three bidentate picolinate ligands. nih.gov

The table below summarizes the findings of selected studies on the complexation of picolinic acid derivatives with different metal ions.

| Ligand | Metal Ion(s) | Technique(s) Used | Key Findings | Reference(s) |

| Picolinic acid, 4-(3-heptyl)pyridine-2-carboxylic acid, 6-(3-pentyl)pyridine-2-carboxylic acid | Ni²⁺, Zn²⁺, Cd²⁺ | Potentiometry | Stability constants determined; stability order: Ni²⁺ > Zn²⁺ > Cd²⁺. | scielo.org.pe, scielo.org.pe |

| Picolinic acid | Co(II), Mn(II), Ni(II), Cu(II), Zn(II) | FT-IR, UV-Vis, Conductance, Magnetic Susceptibility | Characterization of complexes; evidence of coordination through carbonyl oxygen and pyridine nitrogen. | orientjchem.org |

| Picolinic acid | Ga(III) | X-ray Diffraction, Potentiometry, ¹H NMR | Formation of [Ga(Pic)₂]⁺ and [Ga(Pic)₃]; crystal structure of [Ga(Pic)₃]·H₂O determined. | nih.gov |

| 6-Methylpicolinic acid | Rh(III), Cu(II) | X-ray Crystallography | Synthesis and structural characterization of seven new coordination compounds, revealing structural diversity. | sci-hub.box |

These empirical studies, combined with theoretical principles, provide a comprehensive understanding of the coordination chemistry of picolinic acid derivatives and highlight the factors influencing their interaction with metal ions.

Complexation with Transition Metal Ions (e.g., Iron, Cobalt, Copper, Zinc)

Picolinic acid derivatives readily form stable complexes with a wide range of transition metal ions. The coordination typically involves the deprotonated carboxylate group and the pyridine nitrogen atom. bohrium.com This bidentate N,O-chelation is a defining characteristic of this class of ligands.

Research Findings: Studies on various picolinic acid derivatives show robust complex formation with first-row transition metals:

Iron (Fe): Picolinic acid is a known iron chelator. The interaction is crucial in some biological contexts and has driven research into using picolinate-based ligands for managing iron overload. ucsf.edunih.gov The coordination with Fe(III) often results in stable, high-spin complexes.

Cobalt (Co): Cobalt(II) complexes with picolinate ligands have been synthesized and characterized. Depending on the specific ligand and reaction conditions, various coordination geometries can be achieved. researchgate.net

Copper (Cu): Copper(II) readily forms complexes with picolinic acid derivatives, often resulting in square planar or distorted octahedral geometries. researchgate.netsrce.hr The Jahn-Teller effect in copper(II) can lead to interesting structural features, such as tetragonally compressed or elongated octahedra. srce.hr

Zinc (Zn): As a d¹⁰ metal ion, Zn(II) forms diamagnetic complexes. The lack of ligand-field stabilization energy means that the coordination geometry is primarily dictated by the ligand's steric and electronic properties and crystal packing forces. bohrium.commdpi.com These complexes are particularly useful for spectroscopic studies, such as NMR, where the absence of paramagnetism allows for sharp, easily interpretable signals. nih.gov

For this compound, the methyl group in the 6-position is expected to introduce significant steric hindrance around the nitrogen donor atom. This could potentially lead to longer metal-nitrogen bond distances or favor complexes with lower coordination numbers compared to unsubstituted picolinic acid.

Applications of Picolinic Acid Chelators in Metal Ion Control

The ability to sequester metal ions makes picolinic acid derivatives valuable tools for metal ion control in various systems. Chelation therapy is a primary application, aimed at removing excess or toxic metal ions from the body. ucsf.edu

Applications in Iron Control: Iron overload is a serious condition that can result from genetic disorders or chronic blood transfusions. nih.gov Chelating agents are essential for managing this condition by binding excess iron and facilitating its excretion. ucsf.edu

Mechanism: Chelators like Deferoxamine, Deferiprone, and Deferasirox are used clinically to bind systemic iron. nih.gov Picolinic acid itself is a metabolite of tryptophan and is known to bind iron and other minerals. The principle involves forming a stable, soluble complex with iron that can be safely eliminated from the body. nih.gov

Potential Role: While this compound is not a clinical chelator, its fundamental structure suggests it would possess metal-binding capabilities. The design of new, more effective oral iron chelators is an active area of research, and substituted picolinic acids represent a potential scaffold for such drug development. nih.gov The specific efficacy and safety profile of any new chelator would require extensive experimental investigation.

Structural Elucidation of Picolinic Acid Coordination Compounds

The precise three-dimensional arrangement of atoms in a metal complex is critical for understanding its properties. Single-crystal X-ray diffraction is the definitive method for determining these structures. nih.gov

Single-Crystal X-ray Diffraction Analysis of Picolinic Acid Derivative Complexes

While crystal structures specifically for this compound complexes are not found in the surveyed literature, analysis of closely related compounds provides insight into the expected structural features. For illustrative purposes, data from a known copper(II) complex with 6-hydroxypicolinic acid, [Cu(6-OHpic)₂(3-pic)₂], is presented. srce.hr In this complex, the 6-hydroxypicolinate ligand coordinates to the copper(II) center in the characteristic bidentate fashion.

The copper(II) ion exhibits a tetragonally compressed octahedral coordination environment. srce.hr The equatorial plane is defined by the nitrogen and oxygen atoms of two 6-hydroxypicolinate ligands. The axial positions are occupied by two 3-picoline molecules. This structure demonstrates the typical N,O-chelation and the ability of the metal center to accommodate additional ligands.

| Parameter | Value |

|---|---|

| Cu-O (Å) | 1.968 |

| Cu-N (picolinate) (Å) | 2.046 |

| Cu-N (picoline) (Å) | 2.410 |

| O-Cu-N (chelate angle) (°) | 81.4 |

This table is based on data for [Cu(6-OHpic)₂(3-pic)₂] to illustrate typical values obtained from X-ray diffraction analysis.

Conformational Flexibility and Crystal Packing in Coordination Architectures

The solid-state structure of coordination compounds is governed by both intramolecular forces (bond lengths, angles, conformational flexibility) and intermolecular interactions (hydrogen bonding, π–π stacking, van der Waals forces). srce.hr

Advanced Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are essential for characterizing metal complexes, especially in solution where diffraction methods are not applicable. NMR spectroscopy is a particularly powerful tool for studying the structure and dynamics of diamagnetic complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Metal Interaction Analysis

NMR spectroscopy provides detailed information at the atomic level about the ligand's structure and its interaction with a metal center. nih.gov The technique is highly sensitive to the electronic environment of each nucleus (e.g., ¹H, ¹³C). When a ligand like this compound coordinates to a diamagnetic metal ion such as Zn(II), the chemical shifts of its protons and carbons change relative to the free, uncoordinated ligand. mdpi.com

Key Principles:

Chemical Shift Perturbation: The binding of the ligand to the metal alters the electron density distribution throughout the molecule. This change is detected as a shift (usually downfield for protons near the coordination site) in the NMR spectrum. nih.gov By comparing the spectra of the free ligand and the complex, one can identify which atoms are involved in the metal binding.

Structural Integrity: For a well-defined complex in solution, a single set of sharp NMR signals is typically observed, confirming that the complex remains intact on the NMR timescale.

Example Analysis: In a hypothetical Zn(II) complex with this compound, one would expect the ¹H NMR signals for the proton at the 4- and 5-positions of the pyridine ring to shift upon complexation. The signals for the methyl groups would also be affected, providing a complete picture of the ligand-metal interaction. The diamagnetic nature of a Zn(II) complex results in sharp signals with chemical shifts similar to the free ligand, making interpretation straightforward. nih.gov

| Proton Position | Free Ligand (δ, ppm) | Complexed Ligand (δ, ppm) | Change (Δδ, ppm) |

|---|---|---|---|

| Ring H-4 | ~7.8 | ~8.0 | +0.2 |

| Ring H-5 | ~7.4 | ~7.6 | +0.2 |

| Methyl H-3 | ~2.5 | ~2.6 | +0.1 |

| Methyl H-6 | ~2.7 | ~2.9 | +0.2 |

This table presents hypothetical data to illustrate the expected changes in ¹H NMR spectra upon ligand coordination.

Mass Spectrometry in the Characterization of Coordination Species

Mass spectrometry has emerged as an indispensable analytical technique for the characterization of coordination compounds, including those formed with picolinic acid derivatives like this compound. Its high sensitivity and ability to provide detailed information on molecular weight and structure make it a powerful tool for elucidating the stoichiometry, stability, and fragmentation pathways of metal complexes. doi.orgresearchgate.net Electrospray ionization (ESI) is a particularly favored "soft" ionization technique in this field, as it allows for the gentle transfer of intact, solution-phase coordination species into the gas phase for analysis, thereby preserving non-covalent interactions and labile structures. doi.orgacs.orguvic.ca

The primary application of mass spectrometry in this context is the unequivocal determination of the stoichiometry of metal-ligand complexes. By analyzing the mass-to-charge ratio (m/z) of the ions generated, researchers can confirm the formation of expected species. For a complex involving a metal ion (M) and one or more this compound ligands (L), various species such as [ML]⁺, [ML₂]⁺, or adducts with solvent molecules or counter-ions can be identified. uvic.ca The precise mass measurement afforded by high-resolution mass spectrometry (HRMS) further allows for the confirmation of the elemental composition of the observed ions. rsc.org

For instance, in the study of rhenium(I) tricarbonyl complexes with various picolinic acid derivatives, high-resolution mass spectrometry was utilized to characterize the synthesized compounds and confirm their composition. rsc.org Similarly, ESI-MS has been instrumental in proposing the most probable species model for Bismuth(III) complexes with picolinic acid by providing crucial information that complements data from other analytical techniques like voltammetry. acs.org

The following table provides hypothetical ESI-MS data for coordination species of a divalent metal ion (M²⁺, e.g., Cu²⁺) with this compound (L), illustrating the types of ions that can be observed.

Table 1: Representative ESI-MS Data for Hypothetical M(II)-3,6-dimethylpicolinate Complexes

| Proposed Species | Formula | Charge (z) | Calculated m/z | Observed m/z |

|---|---|---|---|---|

| Ligand Adduct | [L + H]⁺ | 1 | 152.07 | 152.07 |

| 1:1 Complex | [M(L)]²⁺ | 2 | 107.28 | 107.28 |

| 1:2 Complex | [M(L)₂]²⁺ | 2 | 182.82 | 182.82 |

| Counter-ion Adduct (e.g., Cl⁻) | [M(L)Cl]⁺ | 1 | 249.00 | 249.01 |

Beyond identifying the parent ions, tandem mass spectrometry (MS/MS) offers deeper structural insights through controlled fragmentation of a selected precursor ion. thermofisher.com The resulting product ion spectrum reveals characteristic fragmentation patterns, such as the loss of neutral ligands, counter-ions, or small molecules like CO₂ from the carboxylate group. uvic.canih.gov This fragmentation data is crucial for confirming the connectivity within the complex and elucidating the coordination environment of the metal center. libretexts.orglibretexts.org The stability of the resulting fragment ions often dictates the most prominent peaks in the spectrum. youtube.comyoutube.com

Studies on oxidovanadium(IV) complexes with picolinic acid, for example, have used ESI-MS to investigate interactions with proteins, identifying adducts where one or more [VOL]⁺ units bind to the protein. researchgate.net The fragmentation patterns of these adducts can provide information about the binding sites and the nature of the interaction.

A hypothetical fragmentation pattern for the [M(L)Cl]⁺ ion (where M=Cu(II)) of this compound is presented below, detailing potential neutral losses and the resulting fragment ions.

Table 2: Hypothetical MS/MS Fragmentation Data for the [Cu(C₈H₈NO₂)Cl]⁺ Precursor Ion

| Precursor Ion m/z | Fragment Ion m/z | Neutral Loss | Proposed Fragment Identity |

|---|---|---|---|

| 249.00 | 213.99 | HCl (35.01) | [Cu(C₈H₇NO₂)]⁺ |

| 249.00 | 205.03 | CO₂ (43.97) | [Cu(C₇H₈N)Cl]⁺ |

| 249.00 | 151.06 | CuCl (97.94) | [C₈H₉NO₂]⁺ |

| 205.03 | 107.03 | C₇H₈N (98.00) | [CuCl]⁺ |

Biological and Biomedical Research Applications of Picolinic Acid Derivatives

Pharmacological Investigations of Picolinic Acid Derivatives

The unique structural features of picolinic acid derivatives have prompted extensive research into their therapeutic potential, including their anti-inflammatory, antimicrobial, and anticancer properties.

Picolinic acid derivatives have been investigated for their potential to modulate inflammatory pathways. Research has shown that certain metal complexes of these derivatives can exhibit significant anti-inflammatory effects. For instance, a family of complexes based on 5-nitropicolinic acid has been synthesized and evaluated for biological activity. Among these, a Cadmium(II) complex, in particular, demonstrated promising anti-inflammatory properties in studies using RAW 264.7 cells. rsc.org While picolinic acid itself has been identified as an activator of macrophage pro-inflammatory functions, its derivatives can be engineered to have modulatory effects. mdpi.com Further research into compounds like 3,6-dimethylpicolinic acid could elucidate more specific anti-inflammatory mechanisms.

| Compound | Assay/Model | Observed Effect | Reference |

|---|---|---|---|

| Cadmium(II) complex of 5-nitropicolinic acid | RAW 264.7 cells | Promising anti-inflammatory activity observed. | rsc.org |

Picolinic acid is a catabolite of L-tryptophan and is recognized for its role as an anti-infective and immunomodulatory agent. nih.gov Its derivatives have shown a broad spectrum of antimicrobial activity. researchgate.net The antimicrobial action is often attributed to the chelation of essential metal ions, like iron, which are vital for microbial growth. researchgate.net Picolinic acid has demonstrated the ability to inhibit the growth of various bacteria and can potentiate the antimicrobial functions of host macrophages. nih.gov Furthermore, transition metal derivatives, or picolinates, have been found to possess strong antibacterial properties, suggesting their potential use as preservatives. researchgate.net

The anticancer potential of picolinic acid derivatives is an active area of investigation. pensoft.netgoogle.com Various derivatives have demonstrated considerable antitumor effects. pensoft.net For example, fusaric acid, a picolinic acid derivative, has been shown to be a potent inhibitor of cancerous cell growth in tissue culture. google.com The mechanism of action is thought to involve the disruption of zinc-finger proteins, which are crucial for the replication and stability of cancer cells and viruses. google.com

Organometallic complexes of picolinic acid derivatives have also shown significant promise. Certain osmium(II) arene complexes containing picolinate (B1231196) derivatives have exhibited cytotoxicity in human ovarian, colon, and lung cancer cell lines, with some compounds being as active as the conventional chemotherapy drug cisplatin. nih.gov Other research has focused on synthesizing novel derivatives that induce apoptosis (programmed cell death) in cancer cells. One such derivative was found to be effective against non-small cell lung cancer cells by inducing endoplasmic reticulum stress. pensoft.net

| Compound/Derivative | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| Fusaric acid | General cancerous cells in vitro | Potent inhibitor of cancerous cell growth. | google.com |

| Osmium(II) arene picolinate complexes (p-Cl and p-Me substituted) | A2780 (ovarian), A2780cis (cisplatin-resistant ovarian), A549 (lung), HCT116 (colon) | Exhibited significant cytotoxic activity, comparable to cisplatin. | nih.gov |

| Novel N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine derivative | A549 (non-small cell lung cancer) | Induced apoptosis via endoplasmic reticulum stress. | pensoft.net |

| Rhenium(I) tricarbonyl complex: fac-[Re(Pico)(CO)3(H2O)] | HeLa (cervical), A549 (lung) | Showed toxicity against cancer cell lines. | nih.gov |

Research has delved into the efficacy of picolinic acid derivatives against specific, clinically relevant pathogens.

Staphylococcus aureus : Transition metal complexes of picolinic acid have demonstrated antibacterial activity. Specifically, zinc picolinate has been shown to have an inhibitory effect against S. aureus with a minimum inhibitory concentration (MIC) of 0.5 mg/mL. researchgate.net

Escherichia coli : Picolinic acid and its derivatives have also been tested against Gram-negative bacteria. Zinc picolinate was found to be active against E. coli, exhibiting an MIC of 0.5 mg/mL. researchgate.net

Pseudomonas aeruginosa : This opportunistic pathogen is known for its ability to form biofilms, which contribute to antibiotic resistance. Picolinic acid has been identified as an inhibitor of biofilm formation in P. aeruginosa. Studies have shown that picolinic acid can inhibit biofilm formation by 5-33% in various isolates of this bacterium. nih.gov

Candida albicans : Picolinic acid has been shown to augment the antifungal activity of the host's immune cells. It can enhance the ability of murine neutrophils to inhibit the growth of the fungal pathogen Candida albicans. researchgate.net This suggests a role for picolinic acid in modulating the immune response to fungal infections. researchgate.net

| Pathogen | Compound | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | Zinc picolinate | Antibacterial activity (MIC of 0.5 mg/mL). | researchgate.net |

| Escherichia coli | Zinc picolinate | Antibacterial activity (MIC of 0.5 mg/mL). | researchgate.net |

| Pseudomonas aeruginosa | Picolinic acid | Inhibited biofilm formation by 5-33%. | nih.gov |

| Candida albicans | Picolinic acid | Augmented growth inhibition by murine neutrophils. | researchgate.net |

Modulation of Biological Receptors by Picolinic Acid Derivatives

Beyond direct antimicrobial or cytotoxic effects, researchers are exploring how these compounds interact with specific cellular receptors to modulate biological responses.

The umami, or savory, taste is mediated by a heterodimeric G protein-coupled receptor composed of two subunits: Taste 1 Receptor Member 1 (T1R1) and Taste 1 Receptor Member 3 (T1R3). nih.govnih.gov This receptor is activated by L-amino acids, most notably L-glutamate. nih.gov The binding of an agonist like glutamate (B1630785) to the Venus flytrap domain of the T1R1 subunit is a key step in umami taste transduction. nih.gov The perceived intensity of the umami taste can be significantly enhanced by 5'-ribonucleotides, such as inosine (B1671953) 5'-monophosphate (IMP), which bind to an adjacent site on the receptor to stabilize the active conformation. nih.gov

While the agonists and enhancers of the T1R1/T1R3 receptor are well-studied, current scientific literature has not established a direct agonistic activity for this compound or other picolinic acid derivatives at this specific umami receptor. The primary known agonists are amino acids and their derivatives. nih.gov

Impact on Savory Taste Perception and Flavor Enhancement

The perception of taste is a complex process influenced by the chemical composition of food. Organic acids are primarily associated with sour taste, a perception that is directly related to the concentration of hydrogen ions (H+) and the undissociated, protonated forms of the acid molecules in a solution. researchgate.netnih.govusda.gov Research has demonstrated that the sour taste intensity of organic acids increases linearly with the concentration of these chemical species. nih.gov On a molar basis, all protonated organic acids appear to contribute equally to sourness, and their effect is approximately equal to that of free hydrogen ions. nih.govusda.gov

Savory taste, also known as umami, is distinctly different and is primarily elicited by amino acids, particularly glutamates, and certain 5'-ribonucleotides. nih.govrawspicebar.com These compounds are recognized by specific taste receptors, such as T1R1 and T1R3, which then signal the perception of a "meaty" or "savory" flavor. youtube.com Umami-enhancing compounds can intensify food flavor and are found naturally in a variety of foods like tomatoes, cheese, and soy sauce. nih.gov

While the role of organic acids in sour taste is well-documented, there is no specific scientific literature identified in the conducted research that details the impact of this compound on savory taste perception or its potential application as a flavor enhancer. Its contribution to taste would likely be associated with the general principles of sourness perception due to its acidic nature.

Role as Intermediates in Pharmaceutical Development

The pyridine (B92270) ring is a fundamental structural motif found in a vast number of biologically active compounds, including vitamins, coenzymes, and alkaloids. nih.govnih.gov In medicinal chemistry, this nitrogen-containing heteroaromatic scaffold is of significant interest due to its prevalence in approved pharmaceutical agents. researchgate.netresearchgate.net The inclusion of a pyridine ring in a drug molecule can substantially influence its pharmacological profile, potentially improving biochemical potency, metabolic stability, and cellular permeability. nih.gov

Consequently, picolinic acid derivatives, including this compound, serve as valuable intermediates or starting materials in the synthesis of more complex pyridine-based therapeutic agents. researchgate.net Their inherent chemical structure provides a foundation that medicinal chemists can modify to create novel compounds for screening against a wide array of biological targets, from microbial infections to cancer. nih.govresearchgate.net The versatility of the pyridine scaffold allows for the development of broad-spectrum therapeutic agents, making its derivatives crucial in the drug discovery and design process. nih.gov

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. google.com Drug development for CF has focused on creating modulators that can correct the function of the defective protein. mdpi.com While a wide range of molecular scaffolds are explored for potential therapeutic benefit in respiratory disorders, the conducted research did not yield specific examples of this compound being used as an intermediate in the synthesis of compounds targeted for respiratory disorders such as cystic fibrosis.

Derivatives of 1,4-dihydropyridine (B1200194) (DHP) are a significant class of calcium channel blockers used in the treatment of cardiovascular diseases like hypertension. ic.ac.uk Many second-generation DHP drugs are chiral, meaning they exist as enantiomers that can have different biological activities. ic.ac.uk This makes the asymmetric synthesis—a method to produce a specific enantiomer—highly desirable in pharmaceutical development. ic.ac.uk

In the context of developing pharmacologically important dihydropyridines, the structure of the starting pyridine derivative is critical. Research into extending existing asymmetric synthesis methodologies explored the use of pyridine precursors with methyl groups at the 2 and 6 positions, a substitution pattern analogous to that of this compound. ic.ac.uk However, this specific substitution pattern was found to present significant challenges. In one study, the desired nucleophilic addition at the 4-position of the pyridine ring did not occur. Instead, the reaction was diverted to the ester carbonyl carbon. ic.ac.uk This outcome was attributed to the steric bulk and electron-donating effects of the 2,6-dimethyl substituents, which hindered the intended reaction pathway. ic.ac.uk This finding highlights the profound impact that the substitution pattern on the initial picolinic acid derivative can have on the viability of a synthetic route for creating complex dihydropyridine-based N-type calcium channel blockers.

| Starting Pyridine Derivative Feature | Intended Reaction | Observed Outcome | Postulated Reason for Outcome |

|---|---|---|---|

| Unsubstituted at 2,6-positions | 1,4-addition of aryllithium to pyridine ring | Successful formation of dihydropyridine | N/A |

| Methyl groups at 2,6-positions | 1,4-addition of aryllithium to pyridine ring | No 1,4-addition observed; nucleophilic attack occurred at the ester carbonyl | Steric bulk and electron-donating effects of the 2,6-dimethyl substituents |

Applications in Diagnostic Research

While picolinic acid and its derivatives can be utilized in various areas of chemical and biomedical research, the conducted searches found no specific information or examples of this compound being applied in the development of diagnostic agents or probes.

Potential in Magnetic Resonance Imaging Contrast Agents and Radioisotope Labeling

While direct research on this compound in the context of magnetic resonance imaging (MRI) contrast agents and radioisotope labeling is not extensively documented in publicly available scientific literature, the foundational role of the picolinic acid scaffold in coordination chemistry allows for a scientifically grounded exploration of its potential. Picolinic acid and its derivatives are well-regarded for their ability to form stable complexes with a variety of metal ions, a critical characteristic for these biomedical applications. The introduction of methyl groups at the 3 and 6 positions of the pyridine ring would likely modulate the electronic and steric properties of the ligand, thereby influencing the stability, reactivity, and in vivo behavior of its metal complexes.

The development of effective MRI contrast agents, which are crucial for enhancing the visibility of internal body structures, predominantly revolves around the use of paramagnetic metal ions, most notably gadolinium(III) (Gd³⁺). Similarly, radioisotope labeling for diagnostic imaging and therapy involves the stable chelation of a radionuclide. For both applications, the ligand's ability to form a highly stable and kinetically inert complex with the metal ion is paramount to prevent the release of the free, and often toxic, metal ion in the body.

Picolinic acid derivatives are frequently incorporated into larger, more complex ligands, such as macrocyclic structures, to improve the thermodynamic stability and kinetic inertness of the resulting metal complexes. The carboxylate and the nitrogen atom of the pyridine ring in picolinic acid form a robust five-membered chelate ring with metal ions. The methyl groups in this compound could potentially influence its chelating ability in several ways. The electron-donating nature of the methyl groups could increase the basicity of the pyridine nitrogen, potentially leading to stronger coordination with the metal ion. However, the steric hindrance introduced by the methyl group at the 6-position, which is adjacent to the coordinating nitrogen, might counteract this electronic benefit by impeding the optimal approach of the metal ion.

In the realm of radioisotope labeling, chelators based on picolinic acid have been investigated for their ability to form stable complexes with various radiometals. The choice of the chelator is critical and must be matched to the specific properties of the radioisotope, including its size and coordination chemistry. While there is no specific data on this compound for this purpose, the general principles of radiopharmaceutical chemistry suggest that its utility would depend on its ability to form stable complexes with medically relevant radioisotopes, such as gallium-68, lutetium-177, or actinium-225. The stability of these complexes would need to be rigorously evaluated in vitro and in vivo to determine their suitability for clinical applications.

Further research, including synthesis, coordination chemistry studies, and in vitro and in vivo evaluations, would be necessary to fully elucidate the potential of this compound as a chelating agent for MRI contrast agents and radioisotope labeling. Computational modeling could also provide valuable insights into the predicted stability and structural properties of its metal complexes, guiding future experimental work in this area.

Theoretical and Computational Studies on Picolinic Acid Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for analyzing the electronic structure of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic properties.

DFT studies on substituted picolinic acids, such as 4-methoxypicolinic acid and 4-nitropicolinic acid, have been performed using hybrid functionals like B3LYP with various basis sets (e.g., 6–31G*, 6-311++G**). academicjournals.org Such calculations reveal how substituents influence the electronic properties of the picolinic acid ring. For instance, electron-donating groups like methyl (as in 3,6-Dimethylpicolinic acid) are expected to increase electron density in the pyridine (B92270) ring compared to unsubstituted picolinic acid. academicjournals.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Theoretical studies on related molecules show that solvent effects can significantly alter these electronic properties, with interactions being more prominent around heteroatoms in polar solvents. academicjournals.orgmdpi.com

Table 1: Illustrative Electronic Properties of a Substituted Picolinic Acid (4-Methoxypicolinic Acid) Calculated via DFT (Note: This data is for a related compound to demonstrate the output of quantum chemical calculations, as specific data for this compound is not available in the cited literature.)

| Property | Gas Phase | Acetone | Ethanol |

| HOMO Energy (eV) | -6.21 | -6.35 | -6.37 |

| LUMO Energy (eV) | -1.45 | -1.40 | -1.39 |

| HOMO-LUMO Gap (eV) | 4.76 | 4.95 | 4.98 |

This interactive table is based on findings from studies on substituted picolinic acids. nih.gov

Molecular Modeling of Ligand-Receptor Interactions

Molecular modeling, especially molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action. plos.org

The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.govnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. mdpi.com

For example, studies on metal complexes of 6-methylpicolinic acid have used molecular docking to investigate their inhibitory potential against enzymes like α-glucosidase. nih.gov Similarly, docking studies could be employed to explore the potential biological targets for this compound, predicting its binding modes and affinities to various enzymes or receptors. This would provide a rational basis for further experimental investigation into its pharmacological potential.

Table 2: Example Docking Results for a Ligand with a Target Protein (Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Compound A | α-Amylase | -7.43 | TYR62, ASP197, HIS305 | 2 |

| Compound B | α-Amylase | -6.98 | TRP59, GLN63, LEU162 | 1 |

This interactive table is modeled on data from molecular docking studies of heterocyclic compounds. plos.org

Simulation of Coordination Complex Formation and Stability

Picolinic acid and its derivatives are effective chelating agents, readily forming coordination complexes with a wide range of metal ions. nih.gov Computational simulations are invaluable for studying the formation, geometry, and stability of these complexes.

DFT calculations can predict the most stable three-dimensional structures of metal complexes, detailing bond lengths, bond angles, and the coordination environment around the metal center (e.g., octahedral or tetrahedral). nih.gov These calculations also provide insights into the nature of the metal-ligand bond. Furthermore, advanced techniques like molecular dynamics (MD) simulations can model the behavior of these complexes in solution over time, providing information on their stability, ligand exchange rates, and interactions with solvent molecules. arxiv.org

For instance, research on 6-methylpicolinic acid has combined synthesis, crystal structure analysis, and DFT calculations to characterize its complexes with various metals. nih.gov Similar computational approaches applied to this compound would allow for the prediction of its coordination behavior with different metal ions, helping to design new complexes with specific catalytic, magnetic, or biological properties.

Table 3: Common Coordination Geometries of Metal Ions with Picolinic-Type Ligands

| Metal Ion | Typical Coordination Number | Common Geometry |

| Cr(III), Fe(III), Co(II) | 6 | Octahedral |

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, or Distorted Octahedral |

| Zn(II), Cd(II) | 4 or 6 | Tetrahedral or Octahedral |

| Ni(II) | 6 | Octahedral |

This table is based on observed coordination complexes of picolinic acid derivatives. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized molecules.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (size, shape), electronic (charge distribution), and topological features. nih.govscispace.com Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), further analyze the steric and electrostatic fields surrounding the molecules to build a predictive model. researchgate.net

A QSAR study on dipicolinic acid derivatives successfully created models to predict their antioxidant activity, identifying key structural requirements such as a low number of double bonds and enhanced molecular polarity. nih.gov A similar approach for a series of dimethyl-substituted picolinic acids, including the 3,6-isomer, could reveal how the precise placement of the methyl groups influences a specific biological activity, thereby guiding the design of more potent compounds.

Table 4: Selected Molecular Descriptors Used in QSAR Studies

| Descriptor | Type | Description |

| E(HOMO) | Electronic | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | Electronic | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| TPSA | Topological/Polarity | Topological Polar Surface Area; correlates with hydrogen bonding potential and membrane permeability. |

| MATS4m | 2D Autocorrelation | Moran autocorrelation of lag 4, weighted by atomic masses; relates to molecular shape and mass distribution. |

This interactive table is based on descriptors used in published QSAR studies. nih.govnih.gov

Advanced Research Topics and Emerging Trends

Novel Derivatization Strategies for Enhanced Bioactivity

The inherent biological activity of the picolinic acid scaffold serves as a promising starting point for the development of new therapeutic agents and bioactive molecules. nih.gov Researchers are actively exploring various derivatization strategies to modulate and enhance these properties. These strategies primarily focus on modifying the picolinic acid backbone to influence its pharmacokinetic and pharmacodynamic profile.

One key approach involves the introduction of various functional groups onto the pyridine (B92270) ring. For instance, the synthesis of a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds has been explored for the development of new herbicides. nih.gov This work highlights how strategic substitution on the picolinic acid ring can lead to compounds with potent and selective biological activity. The introduction of the pyrazolyl group at the 6-position was a key modification aimed at discovering novel synthetic auxin herbicides. nih.gov

Another avenue of investigation is the formation of metal complexes. Trivalent chromium, for example, has been chelated with various substituted picolinic acids, including methyl- and halogen-substituted derivatives. researchgate.net The resulting chromium(III) picolinate (B1231196) complexes exhibit distinct chemical and biological behaviors, underscoring the potential of metal coordination to unlock new bioactive properties. researchgate.net While specific studies on 3,6-dimethylpicolinic acid in this context are emerging, the principles established with other substituted picolinates provide a clear roadmap for future research.

Furthermore, the synthesis of aminopicolinic acids through multi-step reactions, including nitration, reduction, and coupling reactions, demonstrates the versatility of the picolinic acid scaffold for creating a diverse library of compounds with potential biological applications. umsl.edu These synthetic endeavors are crucial for establishing structure-activity relationships (SAR), which guide the rational design of more potent and selective bioactive molecules. The iterative process of designing, synthesizing, and testing these derivatives is fundamental to advancing medicinal chemistry. technologynetworks.com

Supramolecular Assemblies Involving Picolinic Acid Moieties

The ability of picolinic acid and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable building blocks in the field of supramolecular chemistry. These interactions govern the self-assembly of molecules into well-defined, higher-order structures with unique properties and functions.

The supramolecular structure of pyridine-2,6-dicarboxylic acid, a close analog of picolinic acid, further illustrates the importance of hydrogen bonding in directing molecular assembly. nih.gov In the solid state, this molecule forms a one-dimensional supramolecular structure stabilized by strong, symmetric double hydrogen bonds. nih.gov The substitution pattern on the pyridine ring can significantly influence the nature and geometry of these intermolecular interactions, leading to diverse supramolecular architectures. mattialopresti.com The presence of the two methyl groups in this compound would be expected to influence its packing in the solid state and its ability to form specific supramolecular assemblies.

The study of these assemblies is not limited to small molecules. The incorporation of picolinic acid moieties into larger, more complex structures is also an area of active research. The predictable binding modes of picolinic acid derivatives make them attractive components for the construction of metal-organic frameworks (MOFs) and other coordination polymers.

Development of Sustainable Synthesis Methods for Picolinic Acid Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For picolinic acid derivatives, this translates to the development of methods that are more efficient, use less hazardous reagents, and minimize waste generation.

A significant advancement in this area is the use of heterogeneous catalysts. For example, a novel heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the synthesis of picolinates and picolinic acid derivatives through a multi-component reaction. researchgate.net This catalyst offers several advantages, including high efficiency, mild reaction conditions, and the potential for recyclability, all of which are hallmarks of sustainable chemistry. researchgate.net

The development of greener synthetic routes is a key focus in the broader field of medicinal chemistry. mdpi.com This includes the use of alternative energy sources, such as microwaves and ultrasound, to drive reactions more efficiently. For the synthesis of this compound and its derivatives, the adoption of such sustainable methodologies will be crucial for reducing the environmental impact of their production.

Furthermore, the development of one-pot syntheses and tandem reactions that minimize the number of purification steps is another important aspect of sustainable synthesis. By streamlining synthetic processes, chemists can reduce solvent consumption and energy usage, contributing to a more environmentally benign approach to chemical manufacturing.

Integration of Picolinic Acid Derivatives in Nanotechnology and Materials Science

The unique coordination properties and functional versatility of picolinic acid derivatives make them promising candidates for integration into advanced materials and nanotechnologies. Their ability to form stable complexes with a wide range of metal ions is a key attribute that can be exploited in the design of functional materials.

One emerging application is in the field of energy storage. While not specifically focused on this compound, the broader class of pyridine carboxylic acids is being explored for the development of new materials for supercapacitors and other energy storage devices. The electronic properties of the pyridine ring, coupled with the coordinating ability of the carboxylic acid group, can be harnessed to create materials with high charge storage capacity and stability.

In the realm of nanotechnology, picolinic acid derivatives can be used as ligands to functionalize the surface of nanoparticles. This can impart specific properties to the nanoparticles, such as improved stability, biocompatibility, or catalytic activity. For instance, the attachment of picolinic acid-based ligands to quantum dots or magnetic nanoparticles could lead to the development of new probes for biomedical imaging or targeted drug delivery.

The incorporation of picolinic acid moieties into polymers is another area of interest. This can lead to the development of "smart" materials that respond to external stimuli, such as changes in pH or the presence of specific metal ions. The coordination of metal ions to the picolinic acid units within the polymer matrix can induce changes in the material's mechanical, optical, or electronic properties.

Future Directions in Medicinal Chemistry Research Utilizing Picolinic Acid Scaffolds

The picolinic acid scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov This makes it a highly attractive starting point for the discovery of new drugs.

A major focus of future research will be the continued exploration of picolinic acid derivatives as enzyme inhibitors. nih.gov Many enzymes play critical roles in disease pathways, and the development of small molecules that can selectively inhibit their activity is a cornerstone of modern drug discovery. The ability of the picolinic acid scaffold to be readily functionalized allows for the fine-tuning of interactions with the active sites of target enzymes.

The development of new antiviral and antimicrobial agents based on the picolinic acid scaffold is another promising avenue. The diverse biological activities already observed for this class of compounds suggest that there is significant potential to discover new molecules with potent activity against a range of pathogens.

Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in guiding the design of new picolinic acid derivatives. nih.gov These in silico tools can help to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. technologynetworks.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-Dimethylpicolinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves polycondensation reactions, as seen in structurally similar bio-based copolyesters (e.g., using 1,4:3,6-dianhydrohexitols and dicarboxylic acids) . Optimization strategies include:

- Varying reaction temperatures and catalysts (e.g., palladium-based systems for decarboxylative cross-coupling) .

- Monitoring purity via spectroscopic techniques (NMR, FTIR) and chromatographic methods (HPLC) .

- Using boronic acid intermediates, as demonstrated in the synthesis of related pyran derivatives .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., Td5% > 300°C for similar compounds) .

- Mechanical Properties : Tensile testing to assess Young’s modulus, elongation at break, and fracture behavior (e.g., distinguishing plastic vs. brittle fractures) .

- Spectroscopic Confirmation : NMR for structural validation and FTIR for functional group analysis .

Advanced Research Questions

Q. What role does this compound play in catalytic systems, particularly in cross-coupling reactions?

- Methodological Answer : As a ligand or co-catalyst, it may enhance catalytic efficiency in palladium-mediated reactions (e.g., decarboxylative cross-coupling of picolinic acids with aryl halides) . Key considerations:

- Compare performance with structurally analogous acids (e.g., 2,6-pyridinedicarboxylic acid) in terms of reaction yield and selectivity .

- Optimize ligand-to-metal ratios and solvent systems to minimize side reactions .

Q. How can researchers resolve contradictions in reported data on thermal stability and mechanical properties of this compound-based materials?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., controlled humidity, heating rates) .

- Data Normalization : Account for variables like molecular weight (e.g., Mn = 10,600–18,000 g/mol in copolyesters) and crystallinity .

- Systematic Reviews : Use PICOT frameworks to structure literature comparisons and identify gaps .

Q. How to design experiments investigating structure-property relationships in copolymers incorporating this compound?

- Methodological Answer :

- Experimental Design : Use a PICOT framework to define Population (copolymer type), Intervention (acid incorporation), Comparison (control polymers), Outcome (mechanical/thermal properties), and Time (degradation studies) .

- Parameter Screening : Test variables such as monomer ratios, catalyst loadings, and annealing conditions .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to correlate structural modifications (e.g., aromatic vs. aliphatic backbones) with properties like gas barrier performance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.